

Application Notes and Protocols for Manufacturing Custom-Shaped Samarium-Cobalt (SmCo) Magnets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Samarium-cobalt

Cat. No.: B12055056

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the fabrication of custom-shaped **Samarium-Cobalt** (SmCo) permanent magnets. SmCo magnets are critical components in various scientific and medical applications, including high-performance motors, magnetic resonance imaging (MRI), magnetic separation, and targeted drug delivery systems, owing to their high magnetic strength, exceptional thermal stability, and excellent corrosion resistance.^{[1][2][3][4]} This document outlines the primary manufacturing techniques—powder metallurgy (sintering) and compression bonding—along with subsequent machining and characterization methods.

Overview of Manufacturing Techniques

The two principal methods for manufacturing custom-shaped SmCo magnets are sintering and bonding. Sintered magnets offer superior magnetic properties, while bonded magnets provide greater flexibility in shape and dimensional accuracy directly from the molding process.^{[4][5]} Additive manufacturing is an emerging technology for creating complex magnet geometries.^{[6][7]}

A comparison of the key characteristics of sintered and bonded SmCo magnets is presented in Table 1.

Table 1: Comparison of Sintered and Bonded **Samarium-Cobalt** Magnets.

Property	Sintered SmCo	Bonded SmCo
Maximum Energy Product (BH) _{max}	16 - 33 MGOe	5 - 17 MGOe [8] [9]
Remanence (Br)	0.78 - 1.18 T	Lower than sintered
Intrinsic Coercivity (Hcj)	> 800 kA/m	Lower than sintered
Maximum Operating Temperature	250°C - 350°C	120°C - 150°C [8] [10]
Density	~95% of theoretical density	Lower due to binder
Mechanical Properties	Hard and brittle, prone to chipping	More robust, less brittle [5] [11]
Shape Complexity	Limited to simple shapes before machining	High, complex shapes achievable
Dimensional Tolerance	Requires post-sintering machining	High, near-net-shape manufacturing

| Corrosion Resistance | Excellent | Good, binder provides some protection[\[10\]](#) |

Experimental Protocols

Sintered SmCo Magnet Manufacturing

The powder metallurgy process for creating sintered SmCo magnets involves several critical steps: alloy preparation, powder formation, pressing, sintering, and heat treatment.[\[12\]](#)[\[13\]](#)[\[14\]](#) This method is suitable for producing magnets with high magnetic performance.

2.1.1. Materials and Equipment

- High-purity raw materials: Samarium, Cobalt, and additives (e.g., Iron, Copper, Zirconium for Sm₂Co₁₇)[\[7\]](#)[\[12\]](#)
- Vacuum induction or arc furnace

- Jaw crusher and jet mill
- Die press and isostatic press
- Vacuum or inert gas (Argon) sintering furnace
- Heat treatment furnace
- Personal Protective Equipment (PPE): safety glasses, gloves, respirator (due to flammable dust)

2.1.2. Protocol: Sintering of SmCo Magnets

- Alloying:
 - Precisely weigh the high-purity elemental powders according to the desired stoichiometry (e.g., SmCo₅ or Sm₂Co₁₇).
 - Melt the materials in a vacuum induction or arc furnace at 1300-1500°C to form an ingot. [12] The process should be carried out under an inert argon atmosphere to prevent oxidation.
 - Cast the molten alloy into a mold and cool it to form an ingot.
- Powder Preparation:
 - Crush the ingot into a coarse powder using a jaw crusher.
 - Further reduce the particle size to 1-5 microns using a jet mill.[12] This fine powder is highly reactive and should be handled in an inert atmosphere.
- Pressing and Alignment:
 - Die Pressing: Place the fine powder into a die of the desired shape. Apply a pressure of 500-1000 MPa.[12] Simultaneously, apply a strong magnetic field (10,000-20,000 Oe) to align the magnetic domains of the powder particles, imparting anisotropy to the final magnet.[12]

- Isostatic Pressing: For more uniform density, place the powder in a flexible mold and subject it to isostatic pressure.[8]
- Sintering:
 - Place the "green" compact in a vacuum or argon-filled sintering furnace.
 - Heat the compact to a temperature between 1100°C and 1250°C for 1-4 hours.[12] Specific parameters for SmCo5 and Sm2Co17 are provided in Table 2.
 - This process densifies the magnet to over 95% of its theoretical density.[15]
- Heat Treatment (Solution and Aging):
 - After sintering, a multi-stage heat treatment is crucial for developing the magnetic properties.[12]
 - Solution Treatment: Heat the sintered magnet to a temperature between 800°C and 1200°C.[12]
 - Aging: Subject the magnet to a controlled cooling and aging process at temperatures ranging from 350°C to 900°C to precipitate the magnetic phases.[12] A detailed protocol for Sm2Co17 is provided in Table 3.

Table 2: Sintering Parameters for SmCo Magnets.

Magnet Type	Sintering Temperature	Sintering Time	Atmosphere
SmCo5	1120°C - 1140°C[15]	1 - 1.5 hours[15]	Argon[15]

| Sm2Co17 | 1100°C - 1250°C[12] | 1 - 4 hours[12] | Vacuum or Argon[12] |

Table 3: Multi-Stage Aging Protocol for Sm2Co17 Magnets.

Step	Temperature	Duration	Cooling Rate
Solution Treatment	1165°C	5 hours	Quench to room temperature
Isothermal Aging	810°C	40 hours	-
Slow Cooling	810°C to 420°C	-	0.7 K/min ^[8]

| Final Aging | 420°C | 10 hours | Cool to room temperature |

Bonded SmCo Magnet Manufacturing

Bonded magnets are produced by mixing SmCo powder with a polymer binder and then shaping the mixture through compression or injection molding.^[10] This method is ideal for producing complex shapes with high precision, eliminating the need for extensive post-processing.^[3]

2.2.1. Materials and Equipment

- Fine SmCo powder (isotropic or anisotropic)
- Polymer binder (e.g., Epoxy, Nylon 6, Nylon 12, Polyphenylene Sulfide (PPS))^{[10][16]}
- Mixer
- Compression molding press or injection molding machine
- Molds for desired shapes
- Curing oven

2.2.2. Protocol: Compression Bonding of SmCo Magnets

- Mixing:
 - Thoroughly mix the SmCo powder with an epoxy binder. The exact ratio will depend on the desired magnetic and mechanical properties.

- Molding:
 - Place the mixture into a mold cavity.
 - Apply heat and pressure to the mold. Typical compression molding temperatures can range from 141°C to 204°C, with pressures from 13.8 to 20.7 MPa.[13]
- Curing:
 - Maintain the temperature and pressure for a specific duration to allow the epoxy binder to cure and solidify, binding the magnetic particles.
 - After curing, the magnet is ejected from the mold.

2.2.3. Protocol: Injection Molding of SmCo Magnets

- Compounding:
 - Melt-blend the SmCo powder with a thermoplastic binder such as Nylon or PPS to create a feedstock.
- Molding:
 - Feed the compounded material into an injection molding machine.
 - Heat the material to a molten state and inject it at high pressure into a cooled mold.
- Solidification and Ejection:
 - The part solidifies within the mold, taking its final shape.
 - The molded magnet is then ejected.

Machining of Custom Shapes

Sintered SmCo magnets are extremely hard and brittle, requiring specialized machining techniques to achieve complex geometries and tight tolerances.[1][17] Machining is typically performed before magnetization.

Grinding

Diamond grinding is the most common method for machining sintered SmCo.[17][18][19]

- Equipment: Precision grinding machine equipped with a diamond grinding wheel.
- Protocol:
 - Securely fix the sintered SmCo block.
 - Use a diamond wheel with a grit size appropriate for the desired surface finish (coarse for roughing, fine for finishing).[18]
 - Employ a constant flow of water-based coolant to prevent overheating, which can cause cracking and oxidation of the grinding dust.[18]
 - Use slow feed rates and cutting speeds to minimize the risk of chipping and cracking.[17]

Wire Electrical Discharge Machining (Wire EDM)

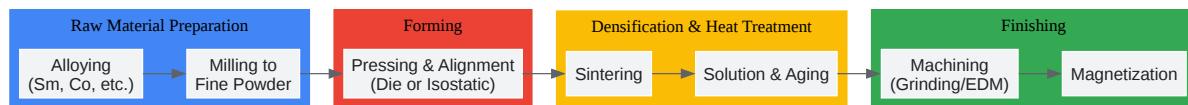
Wire EDM is suitable for creating intricate and complex shapes that are difficult to achieve with grinding.[20]

- Equipment: Wire EDM machine.
- Protocol:
 - The SmCo workpiece must be electrically conductive.
 - A thin, continuously fed wire electrode is used to cut the material through a series of electrical discharges (sparks).
 - The process is carried out in a dielectric fluid.
 - Key parameters to control include pulse on-time, pulse off-time, current, and voltage.[21][22]

Characterization of Magnetic Properties

The magnetic properties of the manufactured SmCo magnets should be verified to ensure they meet the application's requirements.

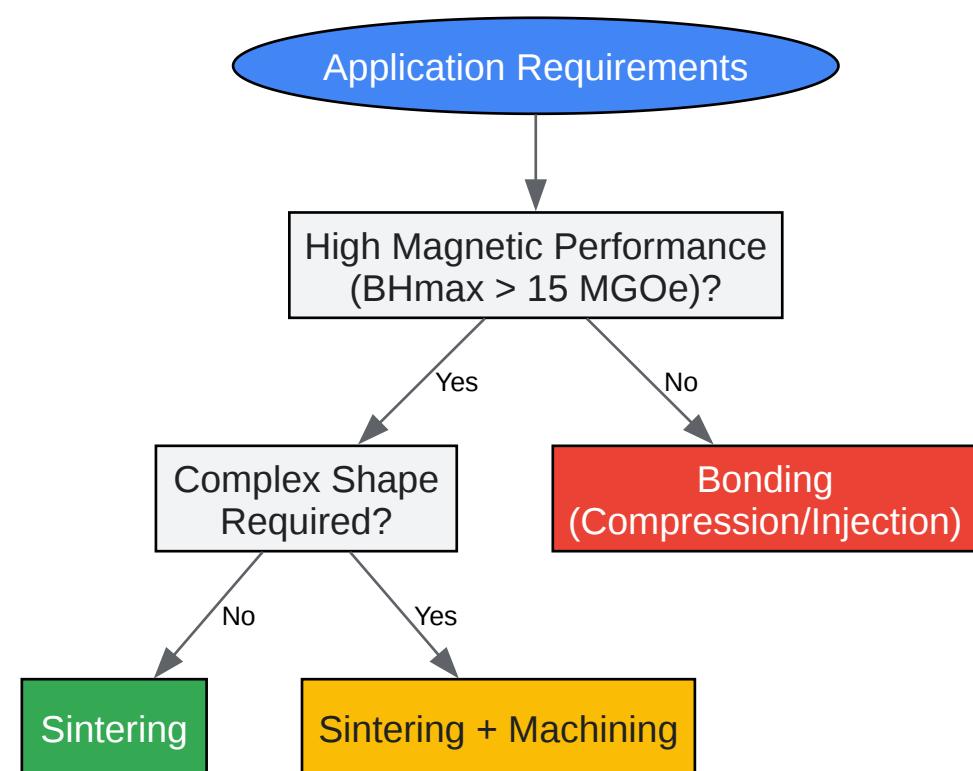
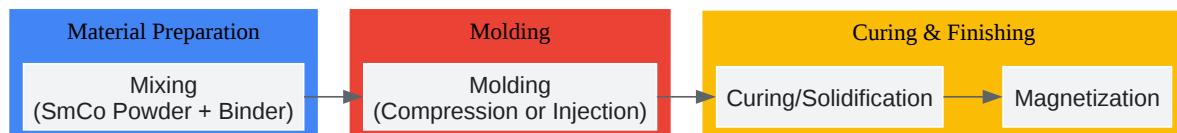
Hysteresisgraph Measurement


A hysteresisgraph is used to measure the key magnetic properties, including remanence (Br), coercivity (HcB), and intrinsic coercivity (HcJ).[23][24]

- Equipment: Hysteresisgraph.
- Protocol:
 - Place a sample of the magnet material of a suitable size (e.g., a small cube) into the search coil of the hysteresisgraph.[24]
 - The instrument will first magnetize the sample to saturation in a strong magnetic field.
 - It then applies a reverse magnetic field, tracing the demagnetization curve (the second quadrant of the hysteresis loop).
 - From this curve, the values for Br, HcB, and HcJ are determined.
 - This measurement can be performed at various temperatures to assess the thermal stability of the magnet.

The ASTM A977/A977M standard provides a detailed test method for measuring the magnetic properties of high-coercivity permanent magnet materials using hysteresographs.[11]

Visualizations



Workflow for Sintered SmCo Magnet Manufacturing

[Click to download full resolution via product page](#)

Caption: Workflow for sintered SmCo magnet manufacturing.

Workflow for Bonded SmCo Magnet Manufacturing

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. reference.globalspec.com [reference.globalspec.com]
- 2. asahidia.co.jp [asahidia.co.jp]
- 3. scielo.br [scielo.br]
- 4. Samarium Cobalt (SmCo) Magnets Strength & High Temp Use [iqsdirectory.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-D Printing of Multipolar Bonded SmCo Permanent Magnets | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. crescent.education [crescent.education]
- 14. researchgate.net [researchgate.net]
- 15. magnet-sdm.com [magnet-sdm.com]
- 16. mpcomagnetics.com [mpcomagnetics.com]
- 17. ndfeb magnets.net [ndfeb magnets.net]
- 18. grinding.netzsch.com [grinding.netzsch.com]
- 19. morediamondwheel.com [morediamondwheel.com]
- 20. kenenghardware.com [kenenghardware.com]
- 21. ieomsociety.org [ieomsociety.org]
- 22. mdpi.com [mdpi.com]
- 23. Samarium Cobalt 20-350°C BH Curve [couragemagnet.com]
- 24. adamsmagnetic.com [adamsmagnetic.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Manufacturing Custom-Shaped Samarium-Cobalt (SmCo) Magnets]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b12055056#manufacturing-techniques-for-custom-shaped-samarium-cobalt-magnets>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com